molecular formula C23H26O6S B14630657 7-(Methanesulfinyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid CAS No. 57011-68-4

7-(Methanesulfinyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid

Cat. No.: B14630657
CAS No.: 57011-68-4
M. Wt: 430.5 g/mol
InChI Key: NIYVTGSEIQCEHV-UHFFFAOYSA-N
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Description

7-(Methanesulfinyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid is a complex organic compound with a unique structure that includes a xanthene core, an octyloxy group, and a methanesulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Methanesulfinyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Xanthene Core: The xanthene core can be synthesized through a condensation reaction between resorcinol and phthalic anhydride under acidic conditions.

    Introduction of the Octyloxy Group: The octyloxy group can be introduced via an etherification reaction using octanol and a suitable leaving group, such as a halide.

    Addition of the Methanesulfinyl Group: The methanesulfinyl group can be added through a sulfoxidation reaction, where a thiol precursor is oxidized using an oxidizing agent like hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(Methanesulfinyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The carbonyl group in the xanthene core can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The octyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, nucleophiles like alkoxides

Major Products

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of various alkoxy-substituted xanthene derivatives

Scientific Research Applications

7-(Methanesulfinyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 7-(Methanesulfinyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: It may modulate pathways related to reactive oxygen species (ROS) and inflammatory cytokines, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(Methanesulfinyl)-5-(hexyloxy)-9-oxo-9H-xanthene-2-carboxylic acid
  • 7-(Methanesulfinyl)-5-(decyloxy)-9-oxo-9H-xanthene-2-carboxylic acid
  • 7-(Methanesulfinyl)-5-(butyloxy)-9-oxo-9H-xanthene-2-carboxylic acid

Comparison

Compared to its similar compounds, 7-(Methanesulfinyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid is unique due to its specific octyloxy group, which may influence its solubility, reactivity, and biological activity. The length and structure of the alkoxy group can significantly impact the compound’s properties and applications.

Properties

CAS No.

57011-68-4

Molecular Formula

C23H26O6S

Molecular Weight

430.5 g/mol

IUPAC Name

7-methylsulfinyl-5-octoxy-9-oxoxanthene-2-carboxylic acid

InChI

InChI=1S/C23H26O6S/c1-3-4-5-6-7-8-11-28-20-14-16(30(2)27)13-18-21(24)17-12-15(23(25)26)9-10-19(17)29-22(18)20/h9-10,12-14H,3-8,11H2,1-2H3,(H,25,26)

InChI Key

NIYVTGSEIQCEHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC(=CC2=C1OC3=C(C2=O)C=C(C=C3)C(=O)O)S(=O)C

Origin of Product

United States

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